5-Pregnene-3B,17A,20B-triol
Overview
Description
5-Pregnene-3B,17A,20B-triol is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pregnene-3B,17A,20B-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pregnene-3B,17A,20B-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biotransformation : 5-Pregnene-3β,17α,20β-triol has been studied for its role in steroid metabolism and biotransformation. It's shown to be interconverted with other steroids and serves as a precursor for various pregnanetriols, which are important for understanding adrenal dysfunction (Bradlow, Fukushmi, Hellman, & Gallagher, 1964).
Role in Endocrine Diseases : It has been found in the urine of patients with adrenal carcinoma and is involved in the formation of dehydroepiandrosterone (DHA), indicating its role in endocrine disorders (Wilson, Lipsett, & Ryan, 1961).
Diagnostic Marker : 5-Pregnene-3β,17α,20β-triol serves as a diagnostic marker in congenital adrenal hyperplasia and Cushing's syndrome, with elevated levels indicating specific endocrine disorders (Kinoshita, Isurugi, Matsumoto, & Takayasu, 1968).
Chemical Synthesis and Analysis : The compound has been the subject of chemical synthesis studies for better understanding of its structure and role in steroid hormone formation, particularly in conditions like Smith–Lemli–Opitz syndrome (Guo, Wilson, Pang, & Shackleton, 2003).
Urinary Steroid Patterns in Infants : It has been identified in the urinary steroid patterns of infants with congenital adrenal hyperplasia, contributing to the understanding of this condition (Bongiovanni, 1980).
In Vitro Effectiveness in Fish : Research has also explored its relative in vitro effectiveness on germinal vesicle breakdown in oocytes of various fish species, indicating its role in reproductive biology (Nagahama, Hirose, Young, Adachi, Suzuki, & Tamaoki, 1983).
properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQCUDPXSTKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pregnene-3B,17A,20B-triol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.